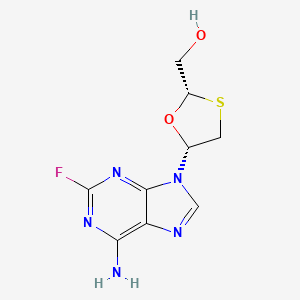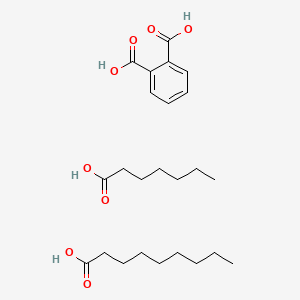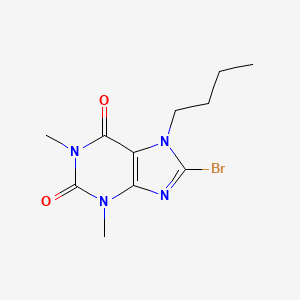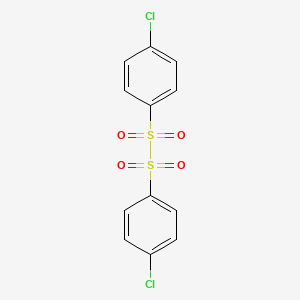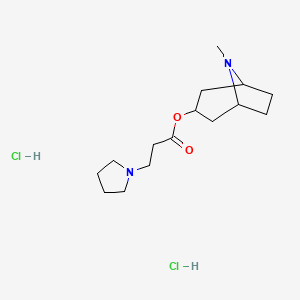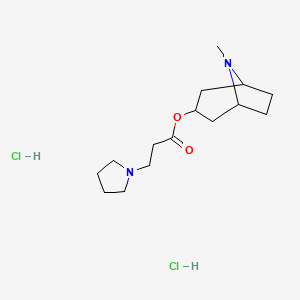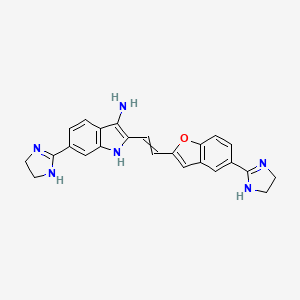
WF8YN22Xch
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine (WF8YN22Xch) is a complex organic molecule with a molecular formula of C24H22N6O and a molecular weight of 410.4711 . This compound is characterized by its unique structure, which includes an indole core, benzofuran moiety, and imidazole groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzofuran Moiety: The benzofuran moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated indole and a boronic acid derivative of benzofuran.
Attachment of Imidazole Groups: The imidazole groups can be attached through a nucleophilic substitution reaction, where the indole-benzofuran intermediate reacts with an imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or imidazole groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole groups, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles (amines, thiols), basic conditions, solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole or benzofuran derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like and other indole-benzofuran derivatives.
Uniqueness: The presence of multiple imidazole groups and the specific arrangement of functional groups make this compound unique in terms of its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
476488-80-9 |
|---|---|
Molekularformel |
C24H22N6O |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine |
InChI |
InChI=1S/C24H22N6O/c25-22-18-4-1-15(24-28-9-10-29-24)13-20(18)30-19(22)5-3-17-12-16-11-14(2-6-21(16)31-17)23-26-7-8-27-23/h1-6,11-13,30H,7-10,25H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
UPLQHBHGZYJTMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)OC(=C3)C=CC4=C(C5=C(N4)C=C(C=C5)C6=NCCN6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
